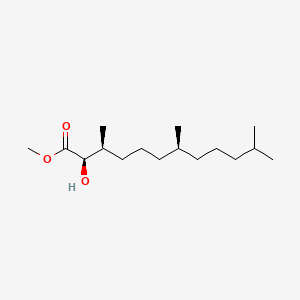
Octyl non-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octyl non-2-enoate is an organic compound belonging to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound, specifically, is an ester formed from the reaction between octanol and non-2-enoic acid. This compound is characterized by its unique chemical structure, which contributes to its distinct properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of octyl non-2-enoate typically involves the esterification reaction between octanol and non-2-enoic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the water produced during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
Octyl non-2-enoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into octanol and non-2-enoic acid.
Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid. Basic hydrolysis, or saponification, uses a strong base like sodium hydroxide.
Reduction: Reduction reactions typically require strong reducing agents like LiAlH4, and are carried out in anhydrous conditions to prevent the decomposition of the reducing agent.
Substitution: Nucleophilic substitution reactions often use nucleophiles such as amines or alcohols, and are carried out under mild conditions to prevent the decomposition of the ester.
Major Products Formed
Hydrolysis: Octanol and non-2-enoic acid.
Reduction: Octanol and the corresponding alcohol from the reduction of the ester group.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Octyl non-2-enoate has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma, and in the production of specialty chemicals.
作用機序
The mechanism of action of octyl non-2-enoate primarily involves its interaction with biological membranes. As an ester, it can penetrate lipid bilayers and disrupt membrane integrity, leading to antimicrobial effects. Additionally, its hydrolysis products, octanol and non-2-enoic acid, can further interact with cellular components, contributing to its bioactivity.
類似化合物との比較
Octyl non-2-enoate can be compared with other esters such as:
Methyl non-2-enoate: Similar structure but with a methyl group instead of an octyl group, leading to different physical properties and applications.
Ethyl non-2-enoate: Another similar ester with an ethyl group, used in different industrial applications due to its distinct properties.
Butyl non-2-enoate: Contains a butyl group, offering a balance between the properties of methyl and octyl esters.
This compound is unique due to its longer carbon chain, which imparts specific physical and chemical properties, making it suitable for specialized applications in various fields.
特性
| 98411-65-5 | |
分子式 |
C17H32O2 |
分子量 |
268.4 g/mol |
IUPAC名 |
octyl non-2-enoate |
InChI |
InChI=1S/C17H32O2/c1-3-5-7-9-11-13-15-17(18)19-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16H2,1-2H3 |
InChIキー |
GBSIOXWFTKXINF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC(=O)C=CCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene](/img/structure/B14337407.png)


![{1-(1-Butoxyethoxy)-2-[(prop-2-yn-1-yl)oxy]ethyl}benzene](/img/structure/B14337446.png)

